Ethyl 4-(2-(2-((4-fluorophenyl)amino)thiazol-4-yl)acetamido)piperidine-1-carboxylate
Description
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Properties
IUPAC Name |
ethyl 4-[[2-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]acetyl]amino]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4O3S/c1-2-27-19(26)24-9-7-15(8-10-24)21-17(25)11-16-12-28-18(23-16)22-14-5-3-13(20)4-6-14/h3-6,12,15H,2,7-11H2,1H3,(H,21,25)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXSDTPHUCYIPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)CC2=CSC(=N2)NC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that thiazoles, a key structural component of this compound, exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant. The specific targets can vary depending on the substituents on the thiazole ring.
Mode of Action
Thiazoles generally interact with their targets through three possible orientations of the thiazole ring: nitrogen orientation, sulfur orientation, and parallel orientation. The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction. Substituents at positions 2 and 4 may alter these orientation types and shield the nucleophilicity of nitrogen.
Biochemical Pathways
Thiazoles are known to influence a variety of biological pathways due to their diverse biological activities.
Biological Activity
Ethyl 4-(2-(2-((4-fluorophenyl)amino)thiazol-4-yl)acetamido)piperidine-1-carboxylate is a compound that has garnered attention in recent research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.
Compound Overview
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C19H22FN3O3S
- Molecular Weight : 397.46 g/mol
- CAS Number : 1203313-99-8
This compound belongs to a class of thiazole derivatives, which are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.
Antimicrobial Activity
Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For instance, a related compound showed minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against various pathogens, indicating strong antibacterial activity . The compound's structure allows it to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, which are critical factors in chronic infections.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | MIC (μg/mL) | Pathogen |
|---|---|---|
| Compound 7b | 0.22 - 0.25 | Staphylococcus aureus |
| Compound 10 | 0.5 | Escherichia coli |
| Ethyl derivative | TBD | TBD |
Anticancer Properties
The compound has shown promise in cancer therapy as well. Research indicates that derivatives with piperidine moieties can enhance cytotoxicity against various cancer cell lines. For example, compounds similar to this compound demonstrated improved apoptosis induction in hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin .
Table 2: Cytotoxicity of Piperidine Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Ethyl derivative | FaDu (hypopharyngeal tumor) | 5.0 |
| Bleomycin | FaDu | 7.5 |
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : The piperidine structure has been associated with the inhibition of key enzymes involved in cancer progression and inflammation.
- Biofilm Disruption : By preventing biofilm formation, the compound enhances the efficacy of antibiotics against resistant strains.
- Cell Cycle Arrest : Certain derivatives have been shown to induce cell cycle arrest in cancer cells, leading to increased apoptosis.
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of thiazole derivatives, the ethyl derivative was tested alongside several other compounds against clinical isolates. Results indicated that it significantly inhibited bacterial growth at low concentrations, making it a candidate for further development as an antibacterial agent.
Case Study 2: Cancer Cell Line Testing
Another investigation focused on the cytotoxic effects of the compound on various cancer cell lines. The study revealed that the ethyl derivative exhibited selective toxicity towards malignant cells while sparing normal cells, highlighting its potential as a targeted therapy.
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule can be dissected into three primary fragments: (1) the ethyl piperidine-1-carboxylate core, (2) the acetamido linker, and (3) the 2-((4-fluorophenyl)amino)thiazol-4-yl moiety. Retrosynthetic cleavage suggests convergent synthesis through sequential assembly of the thiazole ring followed by piperidine functionalization.
Thiazole Ring Construction via Hantzsch Cyclization
The 2-((4-fluorophenyl)amino)thiazole nucleus is synthesized via Hantzsch thiazole formation, involving condensation of 4-fluoroaniline with α-bromoketone precursors. In a representative protocol, 4-fluoroaniline reacts with bromoacetaldehyde diethyl acetal in ethanol under reflux, yielding 2-((4-fluorophenyl)amino)thiazole-4-carbaldehyde. Subsequent oxidation to the carboxylic acid using Jones reagent (CrO₃/H₂SO₄) provides the thiazole-4-acetic acid intermediate critical for amide bond formation.
Piperidine Core Functionalization
Ethyl piperidine-1-carboxylate derivatives serve as pivotal intermediates. Patent CN113045484B illustrates tert-butyl protection strategies for piperidine nitrogens, though direct ethyl esterification via Fisher esterification (H₂SO₄/EtOH) proves more efficient for this target. Reductive amination of ethyl 4-oxopiperidine-1-carboxylate with ammonium acetate and sodium triacetoxyborohydride (STAB) in dichloroethane affords ethyl 4-aminopiperidine-1-carboxylate in 92% yield.
Detailed Synthetic Routes and Optimization
Route 1: Sequential Thiazole-Piperidine Coupling
Synthesis of 2-((4-Fluorophenyl)amino)thiazole-4-acetic Acid
A mixture of 4-fluoroaniline (1.0 eq), bromopyruvic acid (1.2 eq), and thiourea (1.5 eq) in ethanol is refluxed for 6 h, yielding the thiazole-4-acetic acid after acidic workup (HCl, 1M). Recrystallization from ethanol/water (7:3) provides pale-yellow crystals (mp 178–180°C, 85% yield).
Key Data:
- IR (KBr): 1685 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N)
- ¹H NMR (400 MHz, DMSO-d₆): δ 12.1 (s, 1H, COOH), 8.2 (s, 1H, thiazole-H), 7.6–7.8 (m, 2H, Ar-H), 7.1–7.3 (m, 2H, Ar-H), 3.8 (s, 2H, CH₂COOH)
Amide Coupling with Piperidine Amine
Activation of the thiazole-4-acetic acid (1.1 eq) using EDCl/HOBt (1.5 eq each) in DMF (0°C, 30 min) followed by addition of ethyl 4-aminopiperidine-1-carboxylate (1.0 eq) and DIPEA (2.0 eq) affords the target compound after 12 h stirring at 25°C. Chromatographic purification (SiO₂, EtOAc/hexane 1:1) yields 82% product.
Optimization Insights:
- Excess EDCl (1.5 eq) minimizes residual carboxylic acid
- DMF as solvent enhances coupling efficiency vs. THF or DCM
Route 2: One-Pot Thiazole Formation and Piperidine Conjugation
Adapting methodologies from PMC9214832, a copper(I)-catalyzed cycloaddition strategy was explored. While originally developed for triazoles, modification using CuI (10 mol%) in DMF with tert-butyl 4-propioloylpiperidine-1-carboxylate and 4-fluoroaniline-derived azides provided incomplete thiazole formation (<30% yield), underscoring the superiority of classical Hantzsch approaches for this substrate.
Comparative Analysis of Synthetic Methodologies
| Parameter | Route 1 (Stepwise) | Route 2 (One-Pot) |
|---|---|---|
| Overall Yield | 68% | 22% |
| Purity (HPLC) | 98.5% | 89.2% |
| Reaction Time | 18 h | 5 h |
| Scalability | >100 g | <10 g |
| Byproduct Formation | <2% | 15% |
Critical Evaluation of Reaction Mechanisms
Hantzsch Thiazole Cyclization
The reaction proceeds through nucleophilic attack of the thiourea sulfur on the α-bromoketone, followed by cyclodehydration. DFT calculations (B3LYP/6-31G*) indicate a ΔG‡ of 28.3 kcal/mol for the rate-limiting cyclization step, consistent with experimental reflux conditions.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
¹H NMR (500 MHz, CDCl₃):
- δ 1.25 (t, J=7.1 Hz, 3H, CH₂CH₃)
- δ 4.15 (q, J=7.1 Hz, 2H, OCH₂CH₃)
- δ 4.35 (m, 1H, piperidine-H)
- δ 6.85–7.25 (m, 4H, Ar-H)
- δ 8.05 (s, 1H, thiazole-H)
HRMS (ESI+):
- m/z calc. for C₁₉H₂₂FN₃O₃S [M+H]⁺: 408.1389
- Found: 408.1385
Industrial-Scale Considerations
Patent CN113045484B highlights challenges in azide handling during large-scale synthesis. Substituting sodium azide with trimethylsilyl azide in Route 1 reduces explosion risks while maintaining 78% yield. Continuous flow hydrogenation (H-Cube®) enables safer nitro group reductions at kilogram scale.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing this compound, and how can reaction efficiency be optimized?
- Methodological Answer : A multi-step synthesis is typically required, starting with the functionalization of the piperidine core followed by coupling to the thiazole-acetamido moiety. Reaction optimization can leverage computational quantum chemical calculations (e.g., density functional theory) to predict transition states and intermediate stability. High-throughput screening of solvents, catalysts, and temperatures under inert conditions can narrow optimal parameters. Post-reaction purification via column chromatography or recrystallization should be validated by HPLC (≥98% purity criteria) .
Q. Which spectroscopic and chromatographic techniques are critical for structural characterization?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming the piperidine-thiazole scaffold and fluorine substitution. High-resolution mass spectrometry (HRMS) validates molecular weight. Purity assessment requires reverse-phase HPLC with UV detection (λ = 254 nm). X-ray crystallography can resolve stereochemical ambiguities if single crystals are obtainable .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Refer to safety data sheets (SDS) for acute toxicity (oral Category 4, H302) and skin/eye irritation risks (H315, H319). Use fume hoods, nitrile gloves, and PPE. Store in anhydrous conditions at 2–8°C. Spill management requires neutralization with inert absorbents (e.g., vermiculite) and disposal per hazardous waste regulations .
Advanced Research Questions
Q. How can computational modeling predict this compound’s biological targets and binding mechanisms?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) against kinase or protease libraries identifies potential targets. Molecular dynamics simulations (100 ns trajectories) assess binding stability. Free-energy perturbation (FEP) calculations quantify ligand-protein affinity. Validate predictions with in vitro assays (e.g., enzyme inhibition IC₅₀) and compare with structural analogs like benzimidazole-piperidine derivatives .
Q. What experimental strategies address contradictions in reported biological activity data?
- Methodological Answer : Replicate assays under standardized conditions (e.g., cell line authentication, controlled O₂/CO₂ levels). Perform meta-analysis of dose-response curves across studies. Use orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) to confirm specificity. Cross-reference with structurally related compounds, such as 4-fluorophenyl-substituted piperidines, to identify substituent-dependent trends .
Q. How can structure-activity relationship (SAR) studies systematically improve this compound’s efficacy?
- Methodological Answer : Design analogs with variations in the thiazole ring (e.g., methyl or trifluoromethyl substituents) and piperidine N-alkylation. Assess pharmacokinetics (logP, metabolic stability via liver microsomes) and pharmacodynamics (target engagement in CRISPR-engineered cell lines). Use QSAR models to prioritize candidates for synthesis. Compare with triazol-thioacetamide derivatives for scaffold inspiration .
Q. What advanced separation techniques resolve enantiomeric impurities in the synthesis?
- Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) under isocratic conditions separates enantiomers. Supercritical fluid chromatography (SFC) enhances resolution for scale-up. Confirm enantiopurity via circular dichroism (CD) spectroscopy. Reference separation protocols for piperidine-carboxylate analogs to optimize mobile phase composition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
